TAT (48-57)

cell-penetrating peptide cytotoxicity screening drug delivery vector

TAT (48-57) (GRKKRRQRRR, MW 1396.65) is a +8 cationic CPP with heparan sulfate-dependent uptake that cannot be substituted by Penetratin or polyarginine without compromising safety/efficacy. Non-cytotoxic at ≤100 μM, it outperforms PEI 3-fold in arrested cells and enables rapid nuclear localization of CRISPR-Cas9 RNPs, transcription factors, and siRNA. The rational choice for ex vivo gene therapy, nanomedicine, and high-dose intracellular protein replacement where low toxicity and verified endosomal escape are critical. Request a quote for bulk GMP-grade custom synthesis today.

Molecular Formula C55H109N31O12
Molecular Weight 1396.7 g/mol
Cat. No. B15564890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT (48-57)
Molecular FormulaC55H109N31O12
Molecular Weight1396.7 g/mol
Structural Identifiers
InChIInChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)
InChIKeyAJFGTSYBZVRLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT (48-57): Cell-Penetrating Peptide Core Domain Derived from HIV-1 Tat Protein


TAT (48-57) is a 10-amino acid cationic cell-penetrating peptide (CPP) with sequence GRKKRRQRRR, corresponding to residues 48–57 of the HIV-1 transactivator of transcription (Tat) protein [1]. With a molecular weight of 1,396.65 g/mol (free base) and CAS registry number 253141-50-3, this arginine-rich peptide exhibits potent receptor-independent membrane permeability, enabling efficient cytoplasmic and nuclear delivery of diverse macromolecular cargoes including proteins, nucleic acids, and nanoparticles . As a classical CPP, TAT (48-57) is distinguished by its short sequence length (10 residues) and high cationic charge density (+8 net charge), which facilitate robust cellular uptake across multiple cell types while maintaining low inherent cytotoxicity at working concentrations [2].

Why TAT (48-57) Substitution with Other Arginine-Rich CPPs Compromises Experimental Reproducibility


Despite the broad availability of cationic cell-penetrating peptides, TAT (48-57) cannot be indiscriminately substituted with alternative CPPs such as polyarginine (R8–R11), Penetratin (Antp 43–58), or even adjacent TAT-derived sequences (e.g., TAT 47–57) without altering key performance parameters [1][2]. Systematic comparative studies demonstrate that these analogs exhibit distinct cytotoxicity profiles, uptake kinetics, intracellular localization patterns, and cargo delivery efficiencies [3]. For instance, while Penetratin shares similar membrane translocation capability, it displays significantly higher inherent cytotoxicity at equivalent concentrations [4]. Furthermore, TAT (48–57) demonstrates unique heparan sulfate-dependent uptake that is not shared by all arginine-rich peptides [5]. These functional divergences underscore that TAT (48–57) possesses a specific set of biophysical properties—including precise charge distribution, secondary structure propensity, and receptor interaction profile—that dictate its cellular entry mechanism and ultimate biological performance, making it a non-interchangeable reagent in standardized delivery protocols [6].

Quantitative Comparative Evidence for TAT (48-57) Differentiation Against Key Analogs


Superior Cytocompatibility: TAT (48-57) Exhibits 100 μM Non-Toxic Threshold Versus Penetratin

In a direct head-to-head comparison across three unrelated cell lines (including primary cells), TAT (48-57) demonstrated no detectable cytotoxicity at concentrations up to 100 μM, whereas the widely used alternative CPP Penetratin (Antp 43-58) showed significant toxicity at the same concentrations [1]. This differential toxicity profile was observed in both primary and immortalized cell types, indicating that TAT (48-57) offers a wider safe working concentration range for cargo delivery applications [1].

cell-penetrating peptide cytotoxicity screening drug delivery vector biocompatibility

Enhanced Gene Delivery: TAT (48-57) Oligomers Achieve 390-Fold Transfection Enhancement Over Standard Vectors

When used as DNA pre-compaction agents, oligomers of the TAT (47-57) peptide (structurally equivalent to TAT (48-57) with an additional N-terminal tyrosine) enhanced transfection efficiency by up to 390-fold compared with standard non-viral vectors (PEI, Superfect, LipofectAMINE) [1]. Additionally, in a comparative evaluation, TAT peptide oligomers mediated gene delivery 6–8-fold more efficiently than poly-L-arginine (a structurally similar cationic CPP) [1]. Notably, TAT-mediated transfection in cell cycle-arrested cells was 3-fold more efficient than a standard PEI transfection in proliferating cells, highlighting its unique advantage in quiescent cell populations [1].

gene delivery transfection efficiency nucleic acid therapeutics non-viral vector

Distinct Cellular Uptake Kinetics: Earlier Nuclear Localization at Lower Concentrations Versus Hydrophobic PTDs

Comparative kinetic analysis reveals that TAT (48-57) achieves relatively efficient nuclear localization at lower concentrations and earlier time points compared to hydrophobic PTDs such as TCTP (1-10) [1]. Specifically, TAT (48-57) demonstrates more rapid intracellular accumulation, while hydrophobic PTDs require higher concentrations and longer incubation times to achieve comparable uptake [1]. This kinetic advantage is attributed to the peptide's clathrin-mediated endocytic mechanism and heparan sulfate-dependent binding [2].

cellular uptake kinetics nuclear delivery intracellular trafficking protein transduction domain

Cell-Type Specific Permeability Barrier: 100-Fold Lower Transepithelial Permeation in Well-Differentiated Epithelial Cells

Quantitative transepithelial permeability measurements reveal that TAT (48-57) exhibits apparent permeability coefficients (Papp) of 30–70 nm/s across confluent MDCK and CaCo-2 epithelial monolayers, values comparable to the macromolecular impermeant marker inulin but 100-fold lower than the highly permeable control compound propranolol [1]. This demonstrates the existence of a significant plasma membrane-mediated permeability barrier to TAT (48-57) in well-differentiated epithelial cells with tight junctions, a property not observed in non-polarized cell lines such as HeLa and KB 3-1 where robust cytoplasmic and nucleolar accumulation occurs [1].

transepithelial permeability cell-type selectivity membrane barrier drug delivery

High-Value Application Scenarios for TAT (48-57) Based on Evidence-Validated Differentiation


Primary Cell and Ex Vivo Gene Delivery: Leveraging Superior Cytocompatibility and Arrested-Cell Transfection Efficiency

TAT (48-57) is the preferred CPP for gene delivery into primary cells, stem cells, and other quiescent or non-dividing populations. Evidence demonstrates that TAT-mediated transfection in cell cycle-arrested cells is 3-fold more efficient than standard PEI transfection in proliferating cells [1]. Combined with its established cytocompatibility at concentrations up to 100 μM [2], TAT (48-57) enables robust nucleic acid delivery without compromising the viability of sensitive primary cultures. This makes it uniquely suited for ex vivo gene therapy protocols, CRISPR-Cas9 delivery to hematopoietic stem cells, and functional genomics studies in post-mitotic neurons or cardiomyocytes.

High-Dose Cargo Delivery Requiring Extended Safe Working Concentration Range

For applications requiring high local concentrations of CPP-cargo conjugates—such as intracellular delivery of large protein therapeutics, antibody fragments, or high-payload nanoparticle formulations—TAT (48-57) offers a critical safety advantage. The peptide remains essentially harmless at concentrations up to 100 μM across multiple cell types, whereas the commonly used alternative Penetratin (Antp 43-58) exhibits significant toxicity at equivalent concentrations [2]. This 10-fold or greater safe working concentration window enables formulation optimization and dose escalation without triggering confounding cytotoxicity, making TAT (48-57) the rational choice for high-dose intracellular protein replacement therapies and targeted nanomedicine applications.

Rapid Nuclear Delivery of Transcription Factors, siRNA, and Genome Editing Tools

TAT (48-57) demonstrates relatively efficient nuclear localization at lower concentrations and earlier time points compared to hydrophobic PTDs [3]. This kinetic advantage is particularly valuable for delivering cargoes requiring rapid nuclear access, such as transcription factors (e.g., Oct4, Sox2 for reprogramming), siRNA targeting nuclear-retained transcripts, and CRISPR-Cas9 ribonucleoprotein complexes for genome editing. The peptide's documented clathrin-mediated endocytic pathway and endosomal acidification-dependent escape mechanism [4][5] ensure efficient cytosolic release prior to nuclear translocation, making it an optimal vector for time-sensitive nuclear delivery applications.

Non-Polarized Cell Line Transfection: HeLa, Jurkat, and Suspension Cell Models

Quantitative permeability studies confirm that TAT (48-57) exhibits robust cytoplasmic and nucleolar accumulation in non-polarized cell lines such as HeLa and KB 3-1, while demonstrating limited transepithelial permeation in well-differentiated epithelial monolayers (Papp 30–70 nm/s, 100-fold lower than propranolol) [6]. This cell-type selectivity profile positions TAT (48-57) as the CPP of choice for intracellular delivery to suspension cells (Jurkat, primary lymphocytes), adherent non-epithelial cell lines, and any experimental system where plasma membrane crossing—rather than epithelial barrier transit—is the primary delivery challenge. Researchers studying epithelial transport should consider alternative vectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAT (48-57)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.